
2-Methylpyrimidine-5-carboxylic acid
Overview
Description
2-Methylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol . It is a white solid that is slightly soluble in water and various organic solvents such as ethanol and dimethyl sulfoxide . This compound is primarily used in the synthesis of pyrimidine derivatives, which are important in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpyrimidine-5-carboxylic acid can be synthesized by reacting 2-methyl-5-pyrimidinecarbonyl chloride with water under alkaline conditions . The reaction typically requires the use of organic solvents and bases to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk and stored under dry, room temperature conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming 2-carboxypyrimidine-5-carboxylic acid.
Reduction: The compound can be reduced to form 2-methylpyrimidine-5-methanol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products:
Oxidation: 2-Carboxypyrimidine-5-carboxylic acid.
Reduction: 2-Methylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Derivatives
2-Methylpyrimidine-5-carboxylic acid serves as a precursor for synthesizing various derivatives that exhibit biological activities. For example, it is utilized in the synthesis of 2,3,6-substituted quinazolin-4(3H)-one derivatives, which have demonstrated anticancer properties .
Table 1: Synthesis of Derivatives
Compound Name | Biological Activity | Reference |
---|---|---|
2,3,6-substituted quinazolin derivatives | Anticancer activity | |
6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives | PPARγ activators |
Anticancer Properties
Research indicates that derivatives of this compound possess significant anticancer activity. The synthesis of quinazolin derivatives from this compound has been shown to inhibit cancer cell proliferation effectively, making it a valuable compound in cancer research .
Antioxidant Activity
In addition to anticancer properties, certain derivatives exhibit strong antioxidant activity. For instance, studies have shown that compounds derived from this compound can scavenge free radicals effectively, demonstrating potential for use in preventing oxidative stress-related diseases .
Applications in Drug Discovery
The compound's role in drug discovery is noteworthy. It has been involved in late-stage functionalization processes that allow for rapid modifications of drug-like molecules. This approach enhances the efficiency of developing new therapeutic agents .
Table 2: Applications in Drug Development
Mechanism of Action
The mechanism of action of 2-methylpyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Methylpyrimidine-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
Biological Activity
2-Methylpyrimidine-5-carboxylic acid (CAS Number: 5194-32-1) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and case studies.
- Molecular Formula : C₆H₆N₂O₂
- Molecular Weight : 138.126 g/mol
- Solubility : Slightly soluble in water
- IUPAC Name : this compound
Synthesis and Derivatives
This compound serves as a precursor for the synthesis of various biologically active compounds. It has been utilized in the development of novel quinazolinone derivatives, which have shown promising anticancer activity. The synthesis typically involves standard organic reactions such as esterification and amidation.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung adenocarcinoma (A549) cells.
- Case Study : In a study evaluating the cytotoxic effects of this compound, it was found that derivatives containing the 2-methylpyrimidine structure significantly reduced cell viability in A549 cells compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Compound | Cell Line | Viability (%) | Reference |
---|---|---|---|
This compound | A549 | 66% at 100 µM | |
Quinazolinone derivative | A549 | 78% post-treatment |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria.
- Mechanism : The compound may exert its antimicrobial effects by inhibiting bacterial protein synthesis or disrupting cell membrane integrity.
- Case Study : A derivative of this compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Research Findings
Recent studies have highlighted the structural importance of the carboxylic acid group in enhancing the biological activity of pyrimidine derivatives. For instance:
- Anticancer Studies : Compounds derived from this compound have been shown to inhibit tumor growth in animal models, indicating potential for therapeutic applications.
- Antimicrobial Efficacy : The compound's derivatives have been effective against a range of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
Properties
IUPAC Name |
2-methylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGIXZFBQPETOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546347 | |
Record name | 2-Methylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5194-32-1 | |
Record name | 2-Methylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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